molecular formula C5H4FIN2 B15251566 5-Fluoro-2-iodo-4-methylpyrimidine

5-Fluoro-2-iodo-4-methylpyrimidine

Cat. No.: B15251566
M. Wt: 238.00 g/mol
InChI Key: IUHJRXSIOFJCMA-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodo-4-methylpyrimidine is a fluorinated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine They are key components in nucleic acids, such as DNA and RNA, and are widely studied for their biological and chemical properties

Preparation Methods

The synthesis of 5-Fluoro-2-iodo-4-methylpyrimidine typically involves the introduction of fluorine and iodine atoms into the pyrimidine ring. One common method is the halogenation of 4-methylpyrimidine. The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and iodinating agents like iodine or N-iodosuccinimide (NIS). The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature and pressure conditions .

Chemical Reactions Analysis

5-Fluoro-2-iodo-4-methylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

5-Fluoro-2-iodo-4-methylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-iodo-4-methylpyrimidine involves its interaction with biological molecules. The fluorine atom’s high electronegativity can influence the compound’s binding to enzymes and nucleic acids, potentially inhibiting their function. The iodine atom can also play a role in the compound’s reactivity and binding affinity. These interactions can lead to the disruption of cellular processes, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

5-Fluoro-2-iodo-4-methylpyrimidine can be compared with other fluorinated pyrimidines, such as:

Properties

Molecular Formula

C5H4FIN2

Molecular Weight

238.00 g/mol

IUPAC Name

5-fluoro-2-iodo-4-methylpyrimidine

InChI

InChI=1S/C5H4FIN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3

InChI Key

IUHJRXSIOFJCMA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1F)I

Origin of Product

United States

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